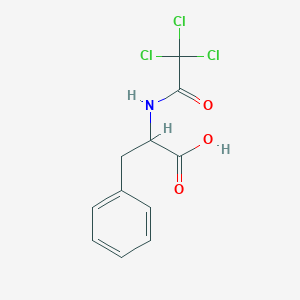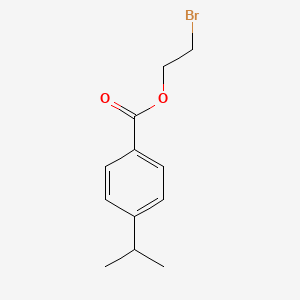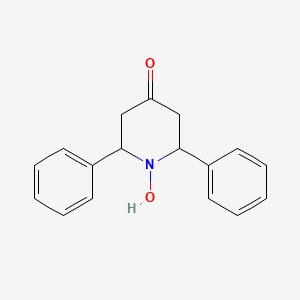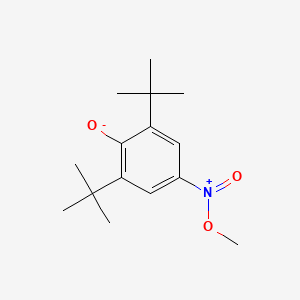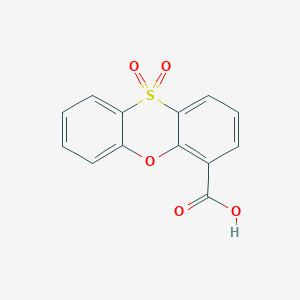
10,10-Dioxophenoxathiine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10,10-Dioxophenoxathiine-4-carboxylic acid is an organic compound with the molecular formula C₁₃H₈O₅S It is known for its unique structure, which includes a phenoxathiine core with two oxygen atoms and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dioxophenoxathiine-4-carboxylic acid typically involves the reaction of phenoxathiine derivatives with strong oxidizing agents. One common method is the oxidation of phenoxathiine-4-carboxylic acid using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions . The reaction conditions often require controlled temperatures and pH to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also explored to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
10,10-Dioxophenoxathiine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide form.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the phenoxathiine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated phenoxathiine derivatives.
Aplicaciones Científicas De Investigación
10,10-Dioxophenoxathiine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mecanismo De Acción
The mechanism of action of 10,10-Dioxophenoxathiine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenoxathiine core can interact with cellular membranes and proteins, potentially disrupting their normal activities .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxathiine-4-carboxylic acid: Lacks the additional oxygen atoms present in 10,10-Dioxophenoxathiine-4-carboxylic acid.
Phenoxathiine-2,8-dicarboxylic acid: Contains two carboxylic acid groups at different positions on the phenoxathiine core.
10,10-Dioxo-10λ⁶-phenoxathiin derivatives: Similar structure but with different substituents on the phenoxathiine core.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific and industrial fields.
Propiedades
Número CAS |
5453-76-9 |
|---|---|
Fórmula molecular |
C13H8O5S |
Peso molecular |
276.27 g/mol |
Nombre IUPAC |
10,10-dioxophenoxathiine-4-carboxylic acid |
InChI |
InChI=1S/C13H8O5S/c14-13(15)8-4-3-7-11-12(8)18-9-5-1-2-6-10(9)19(11,16)17/h1-7H,(H,14,15) |
Clave InChI |
CAEGKBNGCLRKAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)OC3=C(C=CC=C3S2(=O)=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


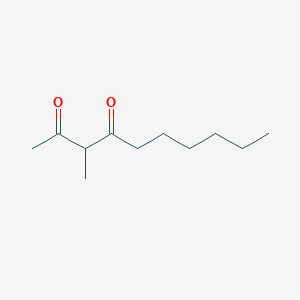
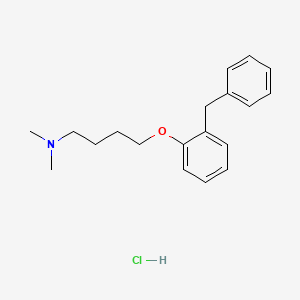
![1,3-Dioxohexahydro-1H-cyclopenta[c]furan-4,5-dicarboxylic acid](/img/structure/B14722120.png)
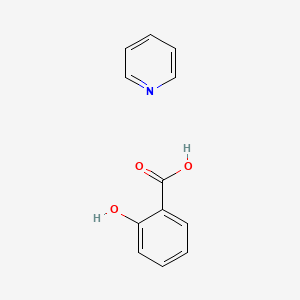

methanol](/img/structure/B14722152.png)
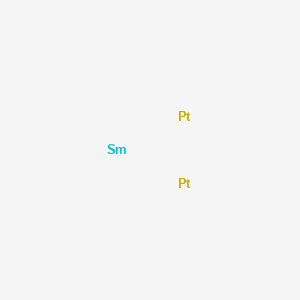
![(4As,4bs,10as,10br,11s,12as)-10b-fluoro-11-hydroxy-10a,12a-dimethyl-3,4,4a,5,6,10a,10b,11,12,12a-decahydro-2h-naphtho[2,1-f]chromene-2,8(4bh)-dione](/img/structure/B14722160.png)
![1,1-Dimethyl-2-[1-(4-nitrophenyl)ethylidene]hydrazine](/img/structure/B14722167.png)

